(5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a condensation reaction with a furfural derivative.
Addition of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the benzyl and furyl moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA: Intercalation or binding to DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-1-piperazinyl)-5-(2-furylmethylene)-1,3-thiazol-4(5H)-one: Lacks the nitro group, potentially altering its biological activity.
2-(4-benzyl-1-piperazinyl)-5-[(5-phenyl)-2-furylmethylene]-1,3-thiazol-4(5H)-one: Substitution of the nitrophenyl group with a phenyl group.
Uniqueness
The presence of the nitrophenyl group in (5E)-2-(4-benzylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5g/mol |
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H22N4O4S/c30-24-23(16-21-10-11-22(33-21)19-6-8-20(9-7-19)29(31)32)34-25(26-24)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2/b23-16+ |
InChI Key |
VLAICYTWVMEYRQ-XQNSMLJCSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S3 |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S3 |
Origin of Product |
United States |
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